Glasdegib, also known by its developmental codename PF-04449913, is a small-molecule inhibitor that selectively targets the Hedgehog (HH) signaling pathway [, ]. Specifically, it exerts its inhibitory effects by binding to Smoothened (SMO), a crucial transmembrane protein involved in signal transduction within the HH pathway [, , , , ]. Due to its inhibitory action on this pathway, Glasdegib has garnered significant interest in scientific research, particularly in the context of cancer biology and potential therapeutic interventions [, , , ]. Its role in influencing cell growth, differentiation, and survival, particularly within the context of the HH pathway, makes it a valuable tool for studying various cellular processes and disease models [, , , ].
Glasdegib is classified as a pharmaceutical compound within the category of small-molecule inhibitors. Its chemical structure is defined as 1-((2R,4R)-2-(1H-benzodioxol-5-yl)-4-methylpiperidin-1-yl)urea. The compound is synthesized from various precursors, including protected esters and amines, through multi-step organic synthesis processes .
The synthesis of glasdegib typically involves several key steps:
Glasdegib's molecular formula is CHNO, with a molecular weight of approximately 342.39 g/mol. The compound features a piperidine ring and a urea moiety that are essential for its biological activity. Structural analysis through single-crystal X-ray diffraction has revealed the arrangement of atoms within the crystal lattice, confirming its crystalline forms such as glasdegib monomaleate and glasdegib dimaleate .
Glasdegib participates in several chemical reactions during its synthesis:
Glasdegib functions primarily by inhibiting the Hedgehog signaling pathway, which is aberrantly activated in various cancers including acute myeloid leukemia. The inhibition occurs at the level of Smoothened protein, preventing downstream signaling that promotes cell proliferation and survival. This mechanism leads to reduced tumor growth and increased sensitivity to chemotherapy agents when used in combination therapy .
Glasdegib's primary application is in oncology as a therapeutic agent for treating acute myeloid leukemia. Its role as a Hedgehog pathway inhibitor opens avenues for research into other malignancies where this signaling pathway plays a critical role. Additionally, ongoing studies are exploring its potential use in combination therapies for various cancers beyond acute myeloid leukemia .
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: